2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide
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Overview
Description
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide typically involves the condensation of anthranilamide with various aldehydes or ketones. One common method is the one-pot reaction of anthranilamide with aldehydes or ketones in the presence of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and eco-friendly solvents is preferred to minimize environmental impact and reduce production costs. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar quinazolinone core structure and exhibit diverse biological activities.
4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane: Another quinazolinone derivative with potential antifungal activity.
Uniqueness
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furylmethyl and ethylphenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27) |
InChI Key |
CWGMWBNFAXOQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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